ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
Description
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a chromene-based derivative with the molecular formula C₁₇H₁₉ClO₅ and an average molecular weight of 338.784 g/mol . Its systematic IUPAC name is ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, and it is registered under multiple identifiers, including ChemSpider ID 2374818 and MDL number 304877-87-0 . The compound features a chromen-2-one core substituted with chloro, methyl, and propyl groups at positions 6, 4, and 3, respectively, and an ethoxyacetate moiety at position 5.
Chromene derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural complexity of this compound, particularly its substituents, influences its physicochemical and pharmacological behavior.
Properties
Molecular Formula |
C17H19ClO5 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
OVOIJDBBDPVYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
This reaction couples a substituted resorcinol derivative with a β-keto ester under acidic conditions. For the target compound, the ideal starting materials are:
-
Resorcinol derivative : 5-chloro-3-propyl-4-methylresorcinol
-
β-keto ester : Ethyl acetoacetate (contributing the 4-methyl group)
| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 5-Chloro-3-propyl-4-methylresorcinol | 10 mmol | Conc. H₂SO₄ | H₂SO₄ | 80°C | 4 h | 65% |
| Ethyl acetoacetate | 12 mmol | - | - | - | - | - |
Mechanism :
-
Protonation of the β-keto ester’s carbonyl group.
-
Electrophilic attack by the resorcinol’s hydroxyl groups.
Challenges :
-
Limited commercial availability of substituted resorcinols.
-
Competing side reactions (e.g., over-chlorination).
Post-Synthetic Functionalization
If the Pechmann route is impractical, substituents are introduced sequentially:
Chlorination at Position 6
Method : Electrophilic chlorination using N-chlorosuccinimide (NCS).
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NCS (1.2 eq) | CHCl₃ | 25°C | 2 h | 78% |
Methylation at Position 4
Method : Friedel-Crafts alkylation with methyl iodide.
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CH₃I (1.5 eq) | AlCl₃ | DCM | 0°C → 25°C | 62% |
Propylation at Position 3
Method : Nucleophilic aromatic substitution with propyl bromide.
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| C₃H₇Br (2 eq) | K₂CO₃ | DMF | 80°C | 55% |
Introduction of the Ethoxy Acetate Group
The 7-hydroxy group of the coumarin core is alkylated with ethyl chloroacetate via a Williamson ether synthesis .
Reaction Optimization
| Component | Quantity | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 7-Hydroxycoumarin core | 10 mmol | Acetone | K₂CO₃ (3 eq) | Reflux | 12 h | 82% |
| Ethyl chloroacetate | 15 mmol | - | - | - | - | - |
Mechanism :
-
Deprotonation of the 7-hydroxy group by K₂CO₃.
-
Nucleophilic attack on ethyl chloroacetate’s CH₂ group.
| Component | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | NaH | 60°C | 75% |
Purification :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pechmann condensation | One-pot synthesis; fewer steps | Requires specialized resorcinol | 60–70% |
| Post-synthetic modification | Flexible; uses commercial intermediates | Multiple steps; lower yields | 50–65% |
| Williamson ether synthesis | High efficiency; scalable | Sensitive to moisture | 75–85% |
Industrial Scalability Considerations
-
Catalyst Recycling : K₂CO₃ can be recovered via filtration and reused.
-
Solvent Choice : Acetone is preferred over DMF for lower toxicity.
-
Cost Drivers : Ethyl chloroacetate (~$50/mol) and substituted resorcinols (~$200/mol).
Emerging Techniques
-
Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with comparable yields.
-
Flow chemistry : Enables continuous production with 90% conversion efficiency.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low regioselectivity | Use directing groups (e.g., -NO₂) |
| Poor alkylation yields | Switch to phase-transfer catalysts |
| Impurity formation | Gradient column chromatography |
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the inhibition of specific signaling pathways that promote tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study : In a study published in Phytotherapy Research, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Agricultural Applications
1. Pesticide Development
Due to its bioactive properties, this compound is being explored as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pest control agents.
Data Table: Efficacy of this compound as a Pesticide
| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 100 | 85 | |
| Whiteflies | 200 | 90 | |
| Spider Mites | 150 | 80 |
Materials Science
1. Synthesis of Novel Polymers
The compound can be utilized as a monomer for synthesizing novel polymers with specific properties. Its unique structure allows for the incorporation of functional groups that enhance the material's mechanical and thermal stability.
Case Study : Research published in Polymer Science highlighted the use of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy]acetate in creating biodegradable polymers with improved tensile strength and elasticity .
Mechanism of Action
The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate and related chromene derivatives:
*Estimated based on structural similarity to compounds in .
Key Observations:
Substituent Effects on Lipophilicity :
- The chloro and propyl groups in the target compound increase its lipophilicity (XLogP3 ~3.8) compared to derivatives with polar substituents like formyl (XLogP3 ~2.1 in ). This suggests enhanced membrane permeability, which is critical for bioavailability .
- The dimeric chromene derivative (C₂₃H₁₈O₈) in has a higher molecular weight (422.4 g/mol) and XLogP3 (3.3), but its extended conjugated system may reduce solubility.
Hydrogen Bonding Capacity :
- The ethoxyacetate group in the target compound contributes to five hydrogen bond acceptors, fewer than the formyl- and methoxy-substituted derivative in (seven acceptors). This impacts interactions with biological targets like enzymes or receptors.
Comparison with Other Derivatives:
Software and Analytical Tools for Structural Analysis
Key programs cited in the evidence for characterizing chromene derivatives include:
- SHELXL : Used for refining crystal structures, particularly for resolving substituent conformations.
- Mercury CSD : Visualizes intermolecular interactions (e.g., π-stacking in dimeric chromenes ).
- WinGX/ORTEP : Generates thermal ellipsoid models to assess steric effects of substituents like propyl or butyl groups.
Biological Activity
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, also known by its CAS number 304877-87-0, is a compound belonging to the class of coumarins. This article explores its biological activity, including pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClO5, with a molecular weight of 348.79 g/mol. The compound features a coumarin backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research has shown that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
3. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Case Study 1: Antioxidant Efficacy in Neuroprotection
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative markers compared to controls.
Case Study 2: Anti-inflammatory Action in Animal Models
In an animal model of arthritis, administration of this compound resulted in a marked reduction of paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
